Boc-(s)-2-amino-6-phenylhexanoic acid
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Overview
Description
Boc-(s)-2-amino-6-phenylhexanoic acid is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-2-amino-6-phenylhexanoic acid typically involves the protection of the amino group of (s)-2-amino-6-phenylhexanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-2-amino-6-phenylhexanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Electrophiles such as alkyl halides.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Deprotection: The major product is (s)-2-amino-6-phenylhexanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: The corresponding amine.
Scientific Research Applications
Boc-(s)-2-amino-6-phenylhexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-(s)-2-amino-6-phenylhexanoic acid primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the amino group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(s)-2-amino-6-phenylhexanoic acid: Another protected amino acid with a fluorenylmethyloxycarbonyl group.
Cbz-(s)-2-amino-6-phenylhexanoic acid: A compound with a carbobenzoxy protecting group.
Uniqueness
Boc-(s)-2-amino-6-phenylhexanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWIHNYTBRBBB-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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